Superior Inhibition of gp120-CD4 Binding: Chloropeptin I versus Complestatin
Chloropeptin I demonstrates quantifiably superior inhibition of gp120-CD4 binding compared to its closest structural analog, Complestatin (Chloropeptin II). In a direct head-to-head assay performed under identical experimental conditions, Chloropeptin I inhibited the binding of HIV gp120 envelope glycoprotein to the CD4 receptor with a lower IC50 value than Complestatin [1]. This difference, while numerically modest, represents a meaningful 35% improvement in potency that translates into more efficient target engagement at equimolar concentrations.
| Evidence Dimension | Inhibition of gp120-CD4 binding (IC50) |
|---|---|
| Target Compound Data | 1.3 μM |
| Comparator Or Baseline | Complestatin (Chloropeptin II): 2.0 μM |
| Quantified Difference | Chloropeptin I exhibits 1.54-fold higher potency (35% lower IC50) |
| Conditions | In vitro gp120-CD4 binding inhibition assay; isolated from Streptomyces sp. WK-3419 |
Why This Matters
This direct comparator data enables rational selection of Chloropeptin I over Complestatin for gp120-CD4 binding assays where maximal target engagement at the lowest test concentration is required.
- [1] Tanaka H, Matsuzaki K, Nakashima H, Ogino T, Matsumoto A, Ikeda H, Woodruff HB, Omura S. Chloropeptins, new anti-HIV antibiotics inhibiting gp120-CD4 binding from Streptomyces sp. I. Taxonomy, fermentation, isolation, and physico-chemical properties and biological activities. J Antibiot (Tokyo). 1997 Jan;50(1):58-65. View Source
